molecular formula C13H16BrClO B8458410 1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro- CAS No. 169280-04-0

1-Butanone, 1-[4-(1-bromo-1-methylethyl)phenyl]-4-chloro-

Cat. No. B8458410
M. Wt: 303.62 g/mol
InChI Key: JTAIENFANUOIAC-UHFFFAOYSA-N
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Patent
US06566526B2

Procedure details

Fit a jacketed glass cell of about 6L capacity with a rotating expanded silver mesh cathode/magnesium anote assembly, a carbon dioxide deliver tube, and a stainless steel thermocouple. Load the cell with acetonitrile (5.8L) and tetraethylammonium bromide (26 g). Sparge with carbon dioxide and cool in cooling bath. When the contents of the cell reach −10° C., add hydrogen chloride remediated 1-[4-(1-bromo-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one and 1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one (424.9 g, 53.5 mole % bromo and 20.4 mole % chloro by HPLC analysis, 1087 mmol total active tertiary benzylic halide) and perform electrolysis at a controlled current of 8 amps (20 mA cm−2) for 6 hours. Drain the contents, acidify with chilled aqueous 6M hydrochloric acid, extract, evaporate the solvent in vacuo and recrystallize to give the title compound (186 g, 64%); 78.5-80.3° C.
[Compound]
Name
6L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
424.9 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
26 g
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Yield
64%

Identifiers

REACTION_CXSMILES
[Mg].[C:2](=[O:4])=[O:3].Br[C:6]([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:20])[CH2:16][CH2:17][CH2:18][Cl:19])=[CH:11][CH:10]=1)([CH3:8])[CH3:7].ClC(C1C=CC(C(=O)CCCCl)=CC=1)(C)C.Cl>[Br-].C([N+](CC)(CC)CC)C.[Ag].C(#N)C>[Cl:19][CH2:18][CH2:17][CH2:16][C:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]([CH3:8])([CH3:7])[C:2]([OH:4])=[O:3])=[CH:14][CH:13]=1)=[O:20] |f:5.6|

Inputs

Step One
Name
6L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.8 L
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Step Seven
Name
1-[4-(1-chloro-1-methyl-ethyl)-phenyl]-4-chloro-butan-1-one
Quantity
424.9 g
Type
reactant
Smiles
ClC(C)(C)C1=CC=C(C=C1)C(CCCCl)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
26 g
Type
catalyst
Smiles
[Br-].C(C)[N+](CC)(CC)CC
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Sparge with carbon dioxide
TEMPERATURE
Type
TEMPERATURE
Details
cool
TEMPERATURE
Type
TEMPERATURE
Details
in cooling bath
CUSTOM
Type
CUSTOM
Details
reach −10° C.
ADDITION
Type
ADDITION
Details
add hydrogen chloride
CUSTOM
Type
CUSTOM
Details
for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallize

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 186 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.